molecular formula C17H26Cl3NO2 B3987395 1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride

1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride

Cat. No.: B3987395
M. Wt: 382.7 g/mol
InChI Key: IBBORXCUICDASC-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride is a complex organic compound with a unique structure that combines a cyclohexyl group, an ethylamino group, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl bromide to form cyclohexyl(ethyl)amine. This intermediate is then reacted with 2,4-dichlorophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[Cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenoxy)-2-propanol: Shares the dichlorophenoxy group but lacks the cyclohexyl and ethylamino groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the dichlorophenoxy and ethylamino groups.

    2,4-Dichlorophenol: Contains the dichlorophenoxy group but lacks the cyclohexyl and ethylamino groups.

Uniqueness

1-[Cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2NO2.ClH/c1-2-20(14-6-4-3-5-7-14)11-15(21)12-22-17-9-8-13(18)10-16(17)19;/h8-10,14-15,21H,2-7,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBORXCUICDASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COC1=C(C=C(C=C1)Cl)Cl)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
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1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
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1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
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1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
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1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
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1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride

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